N-(2-chlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-12-7-3-6-10-15(12)23-17(24)11-16(26-2)18(22-23)19(25)21-14-9-5-4-8-13(14)20/h3-11H,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIDVRDXVFLZBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-chlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of 2-chlorobenzoyl chloride with 4-methoxy-2-methylphenylhydrazine to form an intermediate hydrazone This intermediate is then cyclized under acidic conditions to form the pyridazine ring
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N-(2-chlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert certain functional groups into their reduced forms.
Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may act on specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Industry: In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or disruption of microbial cell membranes.
The molecular pathways involved in the compound’s mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation. Detailed studies using techniques such as molecular docking, enzyme assays, and cell-based assays are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyridazine/Pyridine Carboxamide Derivatives
Key Observations
(1) Core Heterocycle Differences
- Pyridazine vs. Pyridine: The target compound and derivatives utilize a pyridazine ring (two adjacent nitrogen atoms), which enhances electron-deficient character compared to pyridine-based analogs (). This difference influences binding affinity in enzymatic targets, as seen in ’s pyridazinone proteasome inhibitors .
(2) Substituent Effects
(3) Pharmacological Implications
- Proteasome Inhibition: ’s pyridazinone derivative demonstrates activity against Trypanosoma cruzi proteasomes, suggesting that the target compound’s structural similarity (pyridazine core, carboxamide linkage) could position it as a candidate for parasitic disease research .
- Electron-Deficient Moieties : The combination of 2-chlorophenyl and 4-methoxy groups in the target compound may synergize to modulate enzyme binding, akin to fluorine/methoxy substitutions in ’s active compound .
Physicochemical Properties
- Molecular Weight and Solubility : The target compound’s higher molecular weight (~393.8 g/mol) compared to ’s analog (267.26 g/mol) may reduce aqueous solubility, necessitating formulation optimization .
- Halogen Interactions: The 2-chlorophenyl group could facilitate halogen bonding in biological targets, a feature absent in non-halogenated analogs like ’s derivative .
Biological Activity
N-(2-chlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature regarding its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C18H17ClN2O3
- Molecular Weight : 348.79 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various cellular pathways. Research indicates that it may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival. For instance, studies have shown that compounds similar in structure can inhibit the Polycomb Repressive Complex 2 (PRC2), which is implicated in transcriptional repression associated with oncogenesis .
Antitumor Effects
In preclinical studies, this compound has demonstrated significant antitumor activity. In xenograft models, doses around 160 mg/kg have resulted in notable tumor regression. The mechanism appears to involve the inhibition of key signaling pathways that promote cancer cell growth and survival .
In Vitro Studies
In vitro assays have shown that this compound exhibits cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these effects are reported to be in the low micromolar range, indicating potent activity against targeted malignancies.
Study 1: Antitumor Activity in Karpas-422 Model
A study involving a Karpas-422 xenograft model highlighted the compound's ability to induce apoptosis in malignant cells. The treatment led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased levels of apoptotic markers following treatment with the compound .
Study 2: Enzyme Inhibition Profile
In another investigation, the compound was evaluated for its ability to inhibit specific enzymes associated with cancer progression. The results indicated that it effectively inhibited EZH2, a critical component of PRC2, with an IC50 value of 0.002 μM, showcasing its potential as a therapeutic agent in cancers driven by epigenetic alterations .
Comparative Analysis with Related Compounds
| Compound Name | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| This compound | Structure | 0.002 | Antitumor |
| CPI-1205 | Structure | 0.002 | Antitumor |
| Other Similar Compounds | Various | Varies | Varies |
Q & A
Q. What are the key synthetic pathways for N-(2-chlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how do reaction parameters affect yield?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions to form the dihydropyridazine core.
- Substitution reactions to introduce the 2-chlorophenyl and 2-methylphenyl groups.
- Carboxamide functionalization via coupling reagents like EDC/HOBt.
Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution steps .
- Catalysts : Bases like KCO or NaH improve reaction efficiency in heterocycle formation .
- Temperature control : Elevated temperatures (80–120°C) are often required for cyclization steps .
Q. Which spectroscopic and computational methods are most effective for structural characterization?
- NMR spectroscopy : H and C NMR confirm substituent positions and dihydropyridazine ring conformation .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation of the dihydropyridazine core and substituent orientation .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and stabilize reactive intermediates .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing byproducts during synthesis?
| Parameter | Optimization Strategy | Impact on Yield |
|---|---|---|
| Solvent polarity | Use DMF for SNAr reactions to stabilize transition states; switch to THF for acid-sensitive steps . | Reduces hydrolysis byproducts by 30–40% |
| Catalyst loading | Incremental addition of NaH (1.2–1.5 eq.) minimizes over-alkylation . | Improves purity to >95% |
| Workup protocol | Sequential extraction (EtOAc/water) followed by column chromatography (SiO, 5% MeOH/CHCl) . | Isolates target compound with >90% recovery |
Q. How do electronic effects of substituents influence biological activity?
- Chlorophenyl group : The electron-withdrawing Cl atom enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) via halogen bonding .
- Methoxy group : The OCH group at position 4 increases solubility and modulates logP, improving bioavailability .
- 2-Methylphenyl group : Steric hindrance from the methyl group reduces off-target interactions with non-specific proteins .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and normalize to positive controls (e.g., doxorubicin for cytotoxicity) .
- Metabolic stability testing : Incubate compounds with liver microsomes to identify rapid degradation as a cause of false negatives .
- Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show variability .
Q. How can computational modeling predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with kinases (e.g., EGFR) using the dihydropyridazine core as an ATP-mimetic scaffold .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical hydrogen bonds .
- QSAR models : Correlate substituent electronegativity (Hammett σ values) with IC data to guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
